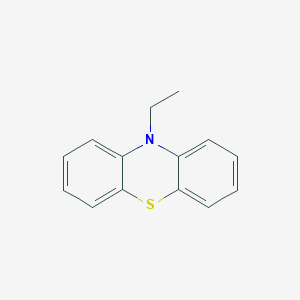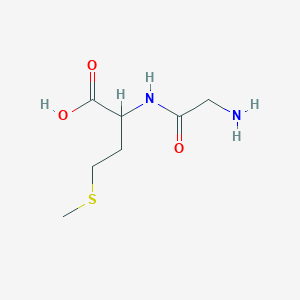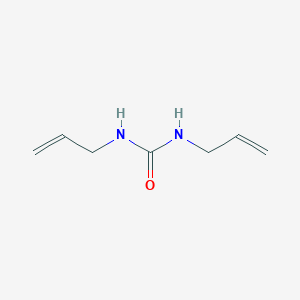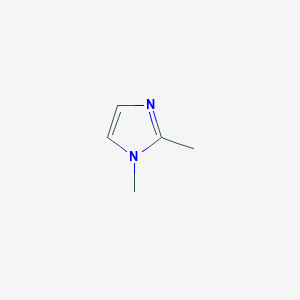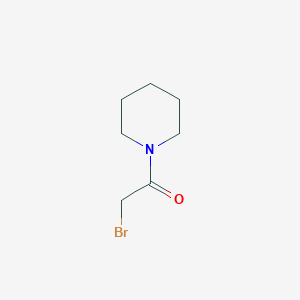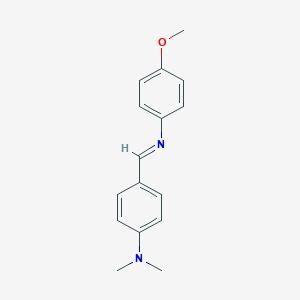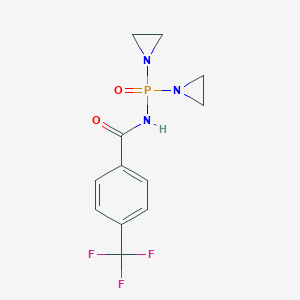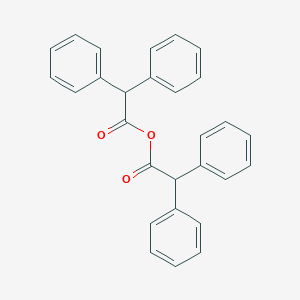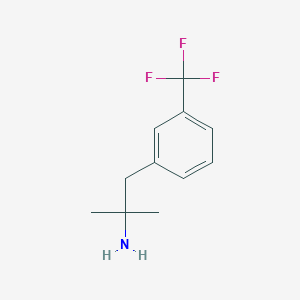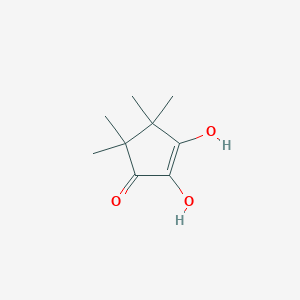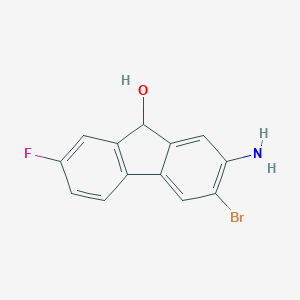
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol is a chemical compound that belongs to the family of fluorene derivatives. It is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol has been extensively studied for its potential applications in scientific research. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been shown to have antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent.
Wirkmechanismus
The exact mechanism of action of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol is not well understood. However, it is believed to exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in DNA replication, which may contribute to its anticancer properties.
Biochemische Und Physiologische Effekte
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol has been shown to have several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, which may contribute to its antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol in lab experiments is its versatility. It can be used for a wide range of applications, including as a fluorescent probe, an antibacterial agent, and an anticancer agent. However, one of the main limitations of using 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol is its toxicity. It has been shown to be toxic to both cancer and normal cells, which may limit its potential applications in some research areas.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol. One area of research is the development of more efficient and cost-effective methods of synthesis. Another area of research is the identification of the exact mechanism of action of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol, which may lead to the development of more effective anticancer and antimicrobial agents. Additionally, research could focus on the development of novel applications for 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol, such as its use as a biosensor for the detection of environmental pollutants.
Synthesemethoden
The synthesis of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-bromo-9-fluorenone with potassium hydroxide and ammonia in ethanol. The resulting product is then treated with hydrochloric acid, which leads to the formation of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol. Other methods of synthesis have also been reported in the literature.
Eigenschaften
CAS-Nummer |
1960-60-7 |
|---|---|
Produktname |
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol |
Molekularformel |
C13H9BrFNO |
Molekulargewicht |
294.12 g/mol |
IUPAC-Name |
2-amino-3-bromo-7-fluoro-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H9BrFNO/c14-11-4-8-7-2-1-6(15)3-9(7)13(17)10(8)5-12(11)16/h1-5,13,17H,16H2 |
InChI-Schlüssel |
CQNHTYFQSULBMH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(C3=CC(=C(C=C23)Br)N)O |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(C3=CC(=C(C=C23)Br)N)O |
Andere CAS-Nummern |
1960-60-7 |
Synonyme |
2-amino-3-bromo-7-fluoro-9H-fluoren-9-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



